molecular formula C26H22N2O3S2 B2961224 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 921873-43-0

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2961224
CAS RN: 921873-43-0
M. Wt: 474.59
InChI Key: WXFHMKCZLMJJNU-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a benzo[d]thiazol-2-yl group, a tetrahydrobenzo[b]thiophen-2-yl group, and a methoxybenzofuran-2-carboxamide group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The structure can be analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the benzo[d]thiazol-2-yl group might undergo nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has been conducted on the synthesis of novel heterocyclic compounds derived from benzofuran and thiophene derivatives, showcasing a variety of biological activities. These compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized through complex chemical reactions, indicating the potential for diverse chemical applications and the exploration of new pharmacological agents (Abu‐Hashem et al., 2020).
  • Another study focused on the synthesis of thiophenylhydrazonoacetates, highlighting the reactivity of these compounds towards a variety of nitrogen nucleophiles, yielding multiple heterocyclic derivatives. This research demonstrates the versatility of thiophene derivatives in creating a wide range of biologically active molecules (Mohareb et al., 2004).

Biological Activities and Applications

  • A study on benzofuro[2,3-b]quinoline, 6H-quinindoline, indeno[2,1-b]quinoline, and [1]benzothieno[2,3-b]quinoline derivatives revealed their cytotoxic activities against a series of cancer cell lines. This research provides a foundation for the development of new anticancer agents, illustrating the potential medical applications of these chemical frameworks (Bu et al., 2000).
  • The synthesis and structural characterization of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides were explored, with findings indicating different modes of supramolecular aggregation. This highlights the importance of structural analysis in understanding the chemical and biological properties of these compounds (Sagar et al., 2018).

Potential Therapeutic Applications

  • The inhibition of E-selectin, ICAM-1, and VCAM-1-mediated cell adhesion by benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides was investigated, identifying compounds with anti-inflammatory properties. Such studies underscore the potential of these compounds in developing new therapeutic agents for inflammation-related diseases (Boschelli et al., 1995).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For instance, some benzo[d]thiazol-2-yl compounds have been found to inhibit quorum sensing in bacteria .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential applications. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S2/c1-14-10-11-16-21(12-14)33-26(22(16)25-27-17-7-3-4-9-20(17)32-25)28-24(29)19-13-15-6-5-8-18(30-2)23(15)31-19/h3-9,13-14H,10-12H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFHMKCZLMJJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(O5)C(=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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